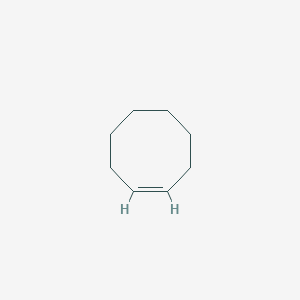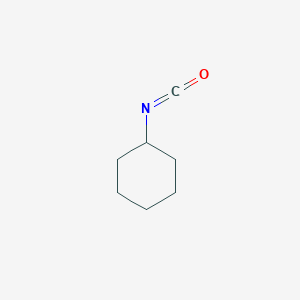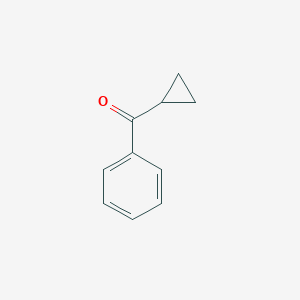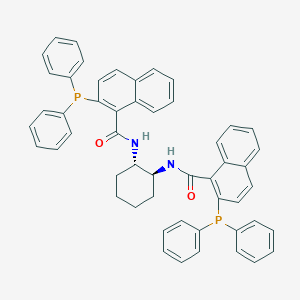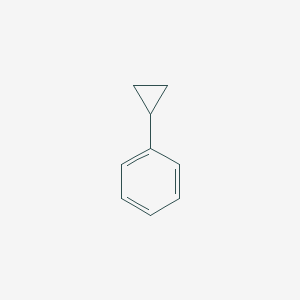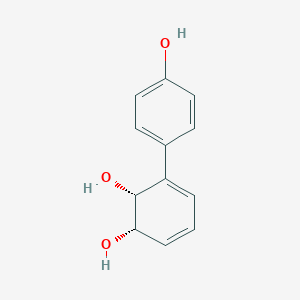
3,5-Cyclohexadiene-1,2-diol, 3-(4-hydroxyphenyl)-, (1S-cis)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Cyclohexadiene-1,2-diol, 3-(4-hydroxyphenyl)-, (1S-cis)-(9CI), commonly known as cis-resveratrol, is a natural polyphenol compound found in various plants including grapes, berries, and peanuts. It has been shown to possess a range of biological activities and has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
Cis-resveratrol exerts its biological effects through various mechanisms, including the modulation of cell signaling pathways and the regulation of gene expression. It has been shown to activate the sirtuin family of proteins, which are involved in various cellular processes including DNA repair, apoptosis, and metabolism. Cis-resveratrol also activates the AMP-activated protein kinase (AMPK) pathway, which plays a key role in energy metabolism and cellular homeostasis.
Efectos Bioquímicos Y Fisiológicos
Cis-resveratrol has been shown to possess a range of biochemical and physiological effects, including its antioxidant and anti-inflammatory properties. It has been shown to scavenge free radicals and protect against oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. Cis-resveratrol has also been shown to inhibit the production of pro-inflammatory cytokines and enzymes, which play a key role in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cis-resveratrol has several advantages for lab experiments, including its availability and ease of synthesis. It is also relatively stable and can be stored for long periods without degradation. However, cis-resveratrol has some limitations for lab experiments, including its low solubility in water and its potential for degradation under certain conditions.
Direcciones Futuras
There are several future directions for research on cis-resveratrol, including its potential applications in the treatment of various diseases. Further studies are needed to elucidate the mechanisms of action of cis-resveratrol and to identify potential targets for therapeutic intervention. Additionally, studies are needed to optimize the synthesis and formulation of cis-resveratrol for clinical use.
Métodos De Síntesis
Cis-resveratrol can be synthesized by various methods, including chemical synthesis and microbial fermentation. The chemical synthesis method involves the use of starting materials such as p-hydroxybenzaldehyde and malonic acid, which are then subjected to various chemical reactions to obtain the final product. Microbial fermentation involves the use of microorganisms such as yeast and bacteria to produce cis-resveratrol from precursor molecules.
Aplicaciones Científicas De Investigación
Cis-resveratrol has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the growth of various cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Cis-resveratrol has also been shown to possess neuroprotective properties and may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Propiedades
Número CAS |
134553-41-6 |
|---|---|
Nombre del producto |
3,5-Cyclohexadiene-1,2-diol, 3-(4-hydroxyphenyl)-, (1S-cis)-(9CI) |
Fórmula molecular |
C12H12O3 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
(1S,2R)-3-(4-hydroxyphenyl)cyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/C12H12O3/c13-9-6-4-8(5-7-9)10-2-1-3-11(14)12(10)15/h1-7,11-15H/t11-,12+/m0/s1 |
Clave InChI |
MSPJZSQXMYYROA-NWDGAFQWSA-N |
SMILES isomérico |
C1=C[C@@H]([C@@H](C(=C1)C2=CC=C(C=C2)O)O)O |
SMILES |
C1=CC(C(C(=C1)C2=CC=C(C=C2)O)O)O |
SMILES canónico |
C1=CC(C(C(=C1)C2=CC=C(C=C2)O)O)O |
Sinónimos |
3,5-Cyclohexadiene-1,2-diol, 3-(4-hydroxyphenyl)-, (1S-cis)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



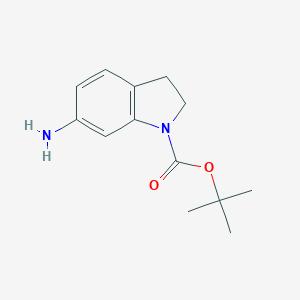
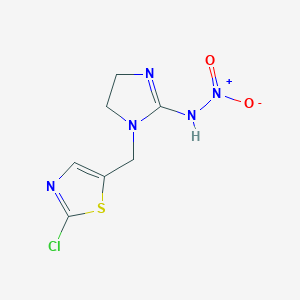
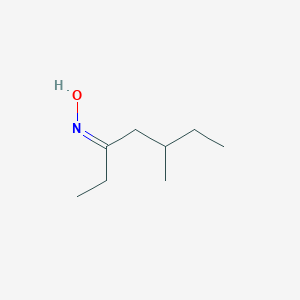
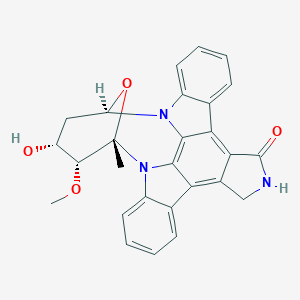
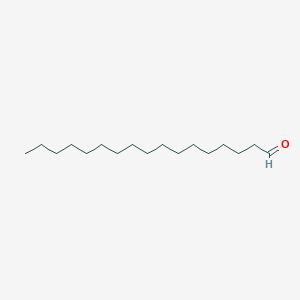
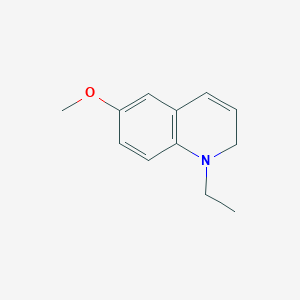
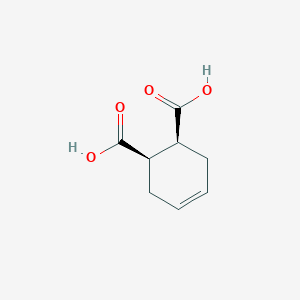
![Dipotassium;5-[2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethoxy]-1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonane](/img/structure/B146474.png)
